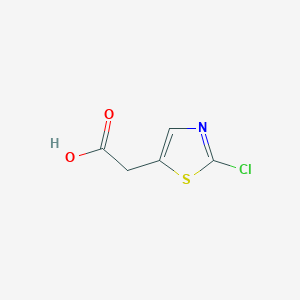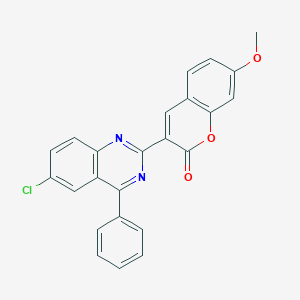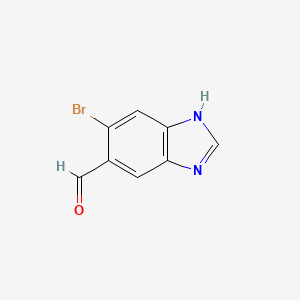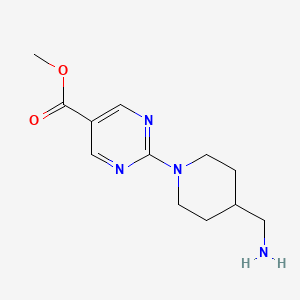
2-(2-Chlorothiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorothiazol-5-yl)acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorothiazole ring attached to an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorothiazol-5-yl)acetic acid typically involves the reaction of 2-amino-5-chlorothiazole with chloroacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorothiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acid or base catalysts.
Major Products Formed
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized forms of the thiazole ring.
Condensation Products: Schiff bases and other condensation derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorothiazol-5-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Agriculture: The compound is used in the development of pesticides and herbicides due to its biological activity against pests and weeds.
Materials Science: It is used in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-(2-Chlorothiazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors in microbial or cancer cells, leading to their death or inhibition of growth. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorothiazole: A precursor in the synthesis of 2-(2-Chlorothiazol-5-yl)acetic acid.
2-Chloro-6-methylimidazo[2,1-b]thiazole: Another thiazole derivative with similar biological activities.
Thiazole-4-carboxylic acid: A related compound with different substitution patterns on the thiazole ring
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
2-(2-chloro-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYGAFDNNIBQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzoyl-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B15123491.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123504.png)
![Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester](/img/structure/B15123511.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one](/img/structure/B15123532.png)

![(3aR,5R)-3a,4,5,7-tetrahydro-5-methyl-3H-pyrano[3,4-c]isoxazole](/img/structure/B15123543.png)
![N-[1-(Cyanomethyl)cyclopropyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B15123548.png)



![[1,3-Bis(cyclopropylmethyl)-2,6-dioxopurin-8-ylidene]azanium](/img/structure/B15123562.png)

